molecular formula C15H11Cl2NO3S B2715511 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid CAS No. 404366-61-6

4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid

Cat. No.: B2715511
CAS No.: 404366-61-6
M. Wt: 356.22
InChI Key: TWRJYLRVPKTDEK-UHFFFAOYSA-N
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Description

4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid is an organic compound that features a benzoic acid core substituted with chloro, sulfanyl, and acetamido groups

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) .

Mode of Action

This compound: acts as a potent and selective inhibitor of TRPM4 . It inhibits the currents mediated by TRPM4, thereby affecting the ion transport across the cell membrane .

Biochemical Pathways

The inhibition of TRPM4 by This compound affects the calcium signaling pathways in the cell . As TRPM4 is involved in the regulation of calcium homeostasis, its inhibition can have downstream effects on various cellular processes that are regulated by calcium ions .

Pharmacokinetics

The pharmacokinetic properties of This compound As a small molecule, it is expected to have good bioavailability and can penetrate cells to exert its inhibitory effect on trpm4 .

Result of Action

The inhibition of TRPM4 by This compound results in the modulation of calcium signaling within the cell . This can affect various cellular processes, including cell proliferation, migration, and apoptosis .

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which can in turn influence its ability to cross cell membranes and its interaction with the target . Furthermore, the presence of other ions in the environment can also affect the activity of TRPM4 and the inhibitory action of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid typically involves multi-step organic reactions One common method starts with the chlorination of benzoic acid to introduce the chloro substituentThe final step involves the acylation of the amine group to form the acetamido linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloro, sulfanyl, and acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development .

Properties

IUPAC Name

4-chloro-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3S/c16-9-1-4-11(5-2-9)22-8-14(19)18-13-7-10(17)3-6-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRJYLRVPKTDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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